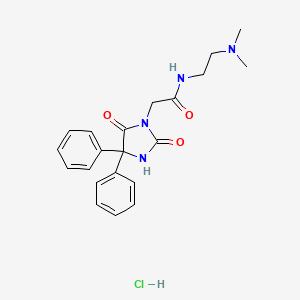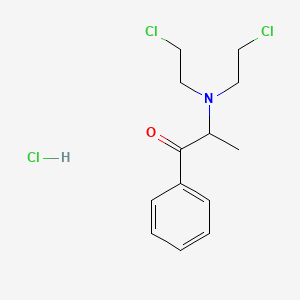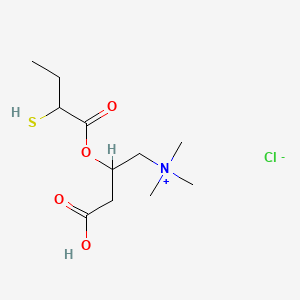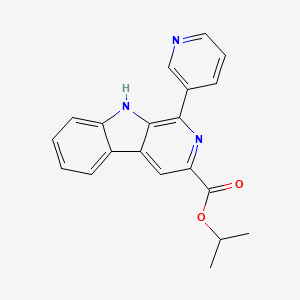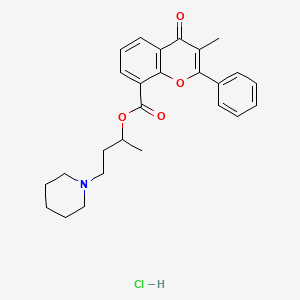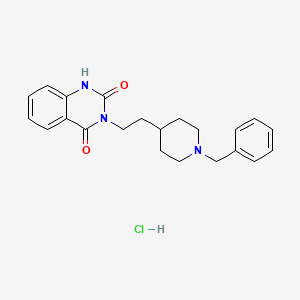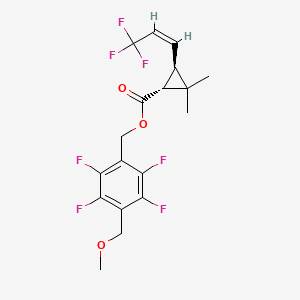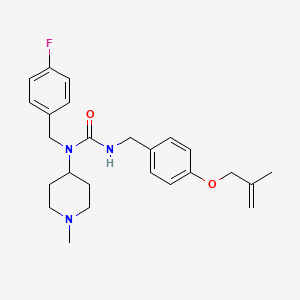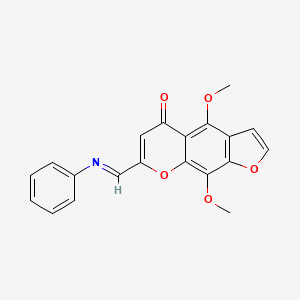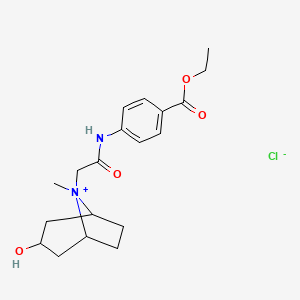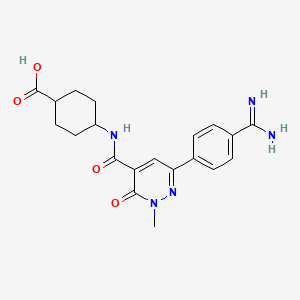![molecular formula C21H23ClN6 B12771238 2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine CAS No. 767608-11-7](/img/structure/B12771238.png)
2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a pyrazole ring and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Intermediate: Starting with 3-chlorophenylamine, it is reacted with ethylene oxide to form 1-(3-chlorophenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 3-bromoprop-1-ene under basic conditions to form the prop-1-enyl derivative.
Pyrazole Formation: The prop-1-enyl derivative is reacted with 5-methylpyrazole in the presence of a suitable base to form the pyrazole ring.
Pyrimidine Coupling: Finally, the pyrazole derivative is coupled with a pyrimidine precursor under catalytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the prop-1-enyl group, converting it to a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study the interactions of piperazine-containing compounds with biological targets, such as receptors and enzymes.
Medicine
Medicinally, it is investigated for its potential as a therapeutic agent. Compounds with similar structures have shown activity against various diseases, including psychiatric disorders and cancer.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole and pyrimidine rings can interact with various enzymes, inhibiting or activating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine
- 2-[4-[(E)-3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine
Uniqueness
Compared to similar compounds, 2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine is unique due to the specific positioning of the chlorophenyl group and the presence of the prop-1-enyl linkage. These structural features can significantly influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
767608-11-7 |
|---|---|
Molekularformel |
C21H23ClN6 |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine |
InChI |
InChI=1S/C21H23ClN6/c1-17-18(16-25-28(17)21-23-8-4-9-24-21)5-3-10-26-11-13-27(14-12-26)20-7-2-6-19(22)15-20/h2-9,15-16H,10-14H2,1H3/b5-3+ |
InChI-Schlüssel |
JOKNCGRDYUIPJC-HWKANZROSA-N |
Isomerische SMILES |
CC1=C(C=NN1C2=NC=CC=N2)/C=C/CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CC1=C(C=NN1C2=NC=CC=N2)C=CCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




